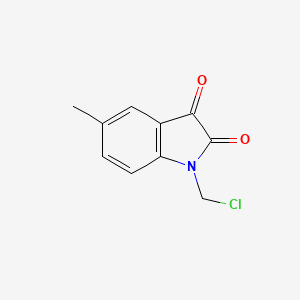
3,6-Diazo-cyclohexane-1,6-,3,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazo-cyclohexane-1,6-,3,4-dioxide is a chemical compound with the molecular formula C6H6N2O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide typically involves the reaction of cyclohexane derivatives with diazo compounds under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diazo-cyclohexane-1,6-,3,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a range of oxidized, reduced, and substituted derivatives .
Applications De Recherche Scientifique
3,6-Diazo-cyclohexane-1,6-,3,4-dioxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide include other diazo compounds and cyclohexane derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
55022-75-8 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
(2R,4S,6S,8R)-3,7-dioxa-9,10-diazatetracyclo[3.3.2.02,4.06,8]dec-9-ene |
InChI |
InChI=1S/C6H6N2O2/c7-1-3-5(9-3)2(8-7)6-4(1)10-6/h1-6H/t1?,2?,3-,4-,5+,6+ |
Clé InChI |
RJWTWAFHIXGPMQ-TYZMHMAFSA-N |
SMILES isomérique |
[C@H]12[C@H](O1)C3[C@@H]4[C@H](C2N=N3)O4 |
SMILES canonique |
C12C3C(O3)C(C4C1O4)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


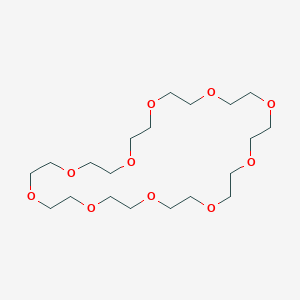
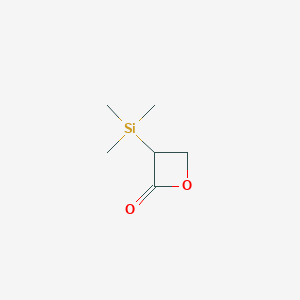
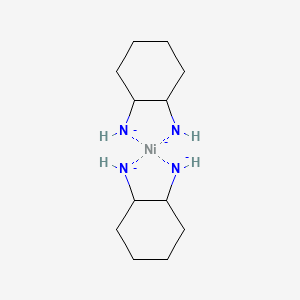
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
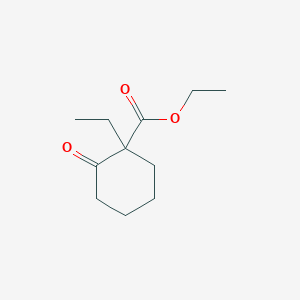
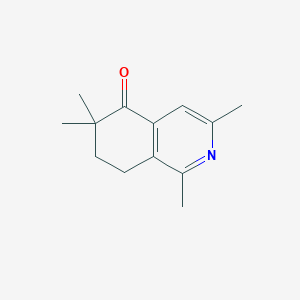

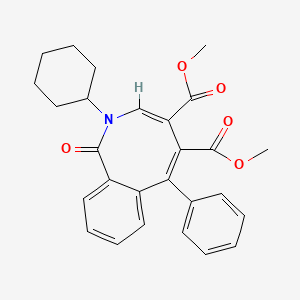
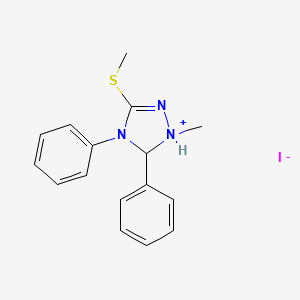
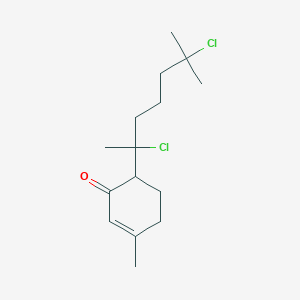
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
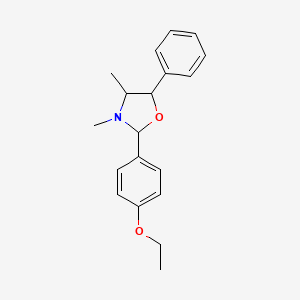
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
